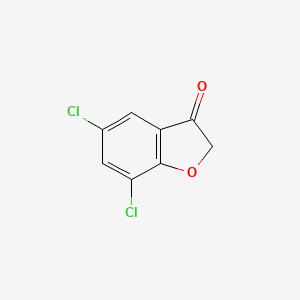

5,7-Dichlorobenzofuran-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSSNGDCNFQCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569258 | |

| Record name | 5,7-Dichloro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74815-20-6 | |

| Record name | 5,7-Dichloro-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-Dichlorobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic route to 5,7-Dichlorobenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of (2,4-dichlorophenoxy)acetic acid from commercially available 2,4-dichlorophenol, followed by an intramolecular Friedel-Crafts cyclization to yield the target benzofuranone. This document delves into the mechanistic underpinnings of each synthetic step, offering detailed experimental protocols and characterization data to ensure reproducibility and validate the identity and purity of the synthesized compounds. The causality behind experimental choices, such as the selection of reagents and reaction conditions, is thoroughly explained to provide a deeper understanding of the synthetic strategy.

Introduction

Benzofuran-3(2H)-one and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their diverse pharmacological properties have made them attractive targets for organic synthesis, particularly in the context of drug development. The specific compound, this compound, with its distinct substitution pattern, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. This guide presents a practical and efficient two-step synthesis for this important building block.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a sequential two-step process:

-

Step 1: Synthesis of (2,4-Dichlorophenoxy)acetic acid. This step involves the Williamson ether synthesis, where the sodium salt of 2,4-dichlorophenol is reacted with chloroacetic acid.

-

Step 2: Intramolecular Friedel-Crafts Cyclization. The resulting (2,4-dichlorophenoxy)acetic acid undergoes an intramolecular acylation reaction in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to form the desired this compound.

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of (2,4-Dichlorophenoxy)acetic acid

Mechanism and Rationale

The initial step of the synthesis is a classic Williamson ether synthesis. 2,4-Dichlorophenol, a weak acid, is first deprotonated by a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 2,4-dichlorophenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction. The use of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the yield of the ether. The reaction is typically carried out in an aqueous medium, and the product, (2,4-dichlorophenoxy)acetic acid, is isolated by acidification of the reaction mixture, which precipitates the carboxylic acid. This method is a well-established and industrially viable route for the production of phenoxyacetic acids.[1]

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichlorophenol | 163.00 | 16.3 g | 0.1 |

| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 |

| Chloroacetic Acid | 94.50 | 9.5 g | 0.1 |

| Water | 18.02 | 100 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of water.

-

To the stirred sodium hydroxide solution, add 16.3 g (0.1 mol) of 2,4-dichlorophenol. Stir the mixture until the phenol has completely dissolved.

-

Add 9.5 g (0.1 mol) of chloroacetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain reflux for 2 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This should be done in a fume hood as the reaction is exothermic.

-

The (2,4-dichlorophenoxy)acetic acid will precipitate out as a white solid.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 19-21 g (86-95%) of a white crystalline solid.

Part 2: Intramolecular Friedel-Crafts Cyclization

Mechanism and Rationale

The second and final step is an intramolecular Friedel-Crafts acylation.[2][3][4] This reaction involves the cyclization of (2,4-dichlorophenoxy)acetic acid to form the five-membered heterocyclic ring of the benzofuranone. The reaction is catalyzed by a strong acid, with polyphosphoric acid (PPA) being a particularly effective reagent for this type of transformation.[5][6][7] PPA serves as both a strong acid and a dehydrating agent.

The mechanism proceeds through the protonation of the carboxylic acid carbonyl group by PPA, which enhances the electrophilicity of the carbonyl carbon. The activated aromatic ring of the dichlorophenyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. The position of the cyclization is directed by the activating effect of the ether oxygen and the directing effects of the chlorine substituents. The attack occurs at the position ortho to the ether linkage and meta to the chlorine atoms. Subsequent dehydration, facilitated by PPA, leads to the formation of the benzofuranone ring system.

Figure 2: Simplified mechanism of the intramolecular Friedel-Crafts cyclization.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (2,4-Dichlorophenoxy)acetic acid | 221.04 | 11.05 g | 0.05 |

| Polyphosphoric Acid (PPA) | - | 100 g | - |

| Ice | - | 500 g | - |

| Dichloromethane | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid.

-

Heat the PPA to 80-90 °C with stirring.

-

Slowly add 11.05 g (0.05 mol) of (2,4-dichlorophenoxy)acetic acid to the hot PPA in small portions over 30 minutes. The temperature of the reaction mixture should be maintained between 90-100 °C.

-

After the addition is complete, continue to stir the reaction mixture at 100 °C for 2 hours.

-

Cool the reaction mixture to about 60 °C and then carefully pour it onto 500 g of crushed ice with vigorous stirring. This should be done in a large beaker to accommodate any foaming.

-

The crude product will precipitate as a solid. Stir the mixture until all the ice has melted.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid, followed by a wash with water (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to afford this compound as a crystalline solid.

Expected Yield: 8-9.5 g (79-94%) of a crystalline solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 1: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (d, J = 2.0 Hz, 1H), 7.15 (d, J = 2.0 Hz, 1H), 4.65 (s, 2H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 198.5, 155.0, 133.5, 129.0, 125.5, 118.0, 115.5, 72.0. |

| IR (KBr, cm⁻¹) | ν 1720 (C=O, ketone), 1590, 1470 (C=C, aromatic), 1280 (C-O, ether), 820, 780 (C-Cl). |

| Mass Spectrometry (EI-MS) | m/z 202 (M⁺), 204 (M⁺+2), 206 (M⁺+4) in a ratio characteristic of two chlorine atoms. |

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound. The described protocols, based on well-established chemical transformations, provide a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The Williamson ether synthesis of (2,4-dichlorophenoxy)acetic acid followed by its intramolecular Friedel-Crafts cyclization using polyphosphoric acid offers a high-yielding route from readily available starting materials. The provided mechanistic insights and detailed experimental procedures are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related benzofuranone scaffolds for their research endeavors.

References

- 1. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives [organic-chemistry.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. ccsenet.org [ccsenet.org]

- 6. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. researchgate.net [researchgate.net]

Introduction: Unveiling the Potential of a Dichlorinated Benzofuranone Scaffold

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5,7-Dichlorobenzofuran-3(2H)-one

In the landscape of modern medicinal chemistry and drug discovery, the benzofuran scaffold is a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Within this important class of heterocycles, this compound (CAS No. 74815-20-6) emerges as a synthetically intriguing building block. The presence of two chlorine atoms on the benzene ring is anticipated to significantly influence the molecule's electronic properties, reactivity, and potential biological activity. The electron-withdrawing nature of the chlorine atoms can enhance the electrophilicity of the aromatic ring and modulate the acidity of the alpha-protons to the carbonyl group, offering unique opportunities for further chemical modifications.

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. While specific experimental data for this particular compound is limited in publicly available literature, this document will leverage established principles of organic chemistry and data from analogous structures to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, explore its expected reactivity, and discuss its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are a combination of information from chemical suppliers and computationally predicted data.

| Property | Value | Source(s) |

| CAS Number | 74815-20-6 | [5][6] |

| Molecular Formula | C₈H₄Cl₂O₂ | [6] |

| Molecular Weight | 203.02 g/mol | [6] |

| Appearance | Expected to be a solid | |

| Purity | Typically available at ≥97% | [5][6] |

| IUPAC Name | 5,7-dichloro-1-benzofuran-3-ol | [7] |

| Canonical SMILES | C1C(=O)C2=CC(=CC(=C2O1)Cl)Cl | |

| InChI | InChI=1S/C8H4Cl2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 | |

| Storage Conditions | Store at 2-8°C | [8] |

Proposed Synthesis Pathway

The proposed synthesis would begin with 2,4-dichlorophenol, which is commercially available. The key steps are outlined below:

Experimental Protocol (Proposed)

Step 1: O-Alkylation of 2,4-Dichlorophenol

-

To a solution of 2,4-dichlorophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents) as a base.

-

To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude ethyl 2-(2,4-dichlorophenoxy)acetate by column chromatography on silica gel to yield the pure ester.

Causality: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form the ether linkage.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Add the purified ethyl 2-(2,4-dichlorophenoxy)acetate (1 equivalent) to a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which will act as both the solvent and the catalyst.

-

Heat the mixture with stirring, carefully monitoring the temperature (typically between 80-120°C). The reaction progress can be monitored by TLC or HPLC.

-

After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring to quench the reaction.

-

The product, this compound, is expected to precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Causality: The strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. This facilitates an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich aromatic ring. The cyclization occurs ortho to the ether linkage, and given the directing effects of the chloro and ether groups, the cyclization is expected to proceed to form the desired benzofuranone ring system.

Caption: Proposed two-step synthesis of this compound.

Reactivity and Chemical Profile

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the di-chlorinated aromatic ring.

-

Carbonyl Group Reactivity : The ketone at the 3-position is susceptible to a variety of nucleophilic additions and condensation reactions. The adjacent methylene group (C2) possesses acidic protons, allowing for enolate formation under basic conditions. This enolate can then react with various electrophiles, enabling the introduction of substituents at the C2 position.

-

Aromatic Ring Reactivity : The presence of two electron-withdrawing chlorine atoms deactivates the benzene ring towards further electrophilic aromatic substitution. However, these halogens can potentially undergo nucleophilic aromatic substitution under harsh conditions or through transition-metal-catalyzed cross-coupling reactions, although such reactions would likely be challenging.

Predicted Spectroscopic Characterization

-

¹H NMR : The proton NMR spectrum is expected to be relatively simple. The two aromatic protons will appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The methylene protons at the C2 position will likely appear as a singlet further upfield.

-

¹³C NMR : The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon will have a characteristic downfield shift (δ > 190 ppm). The aromatic carbons will appear in the typical range of δ 110-160 ppm, with the carbons attached to chlorine showing characteristic shifts. The methylene carbon at C2 will be observed at a higher field.

-

IR Spectroscopy : The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ketone, typically in the range of 1700-1750 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region.

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.02 g/mol ). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1) will be a key diagnostic feature.

Applications in Drug Discovery and Medicinal Chemistry

Benzofuran derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][2] this compound represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The dichloro substitution pattern is a common feature in many active pharmaceutical ingredients, often contributing to enhanced binding affinity and improved metabolic stability.

This compound can serve as a key intermediate in the synthesis of more complex molecules. For instance, the ketone functionality can be a handle for introducing various side chains through reactions like the Wittig reaction or aldol condensations. The resulting derivatives can then be screened for a variety of biological activities. The benzofuran core itself is present in drugs with diverse applications, from antiarrhythmics to antifungal agents.[2]

Caption: Synthetic utility and potential applications of this compound.

Safety Information

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid : In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its dichlorinated benzofuranone core presents a unique combination of structural features that make it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While specific experimental data for this compound remains scarce, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its potential. Further research into the chemistry and biological activity of this and related compounds is warranted and could lead to the discovery of new and valuable molecules.

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. calpaclab.com [calpaclab.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

An In-Depth Technical Guide to 5,7-Dichlorobenzofuran-3(2H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzofuran-3(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules. The introduction of a dichloro-substitution pattern at the 5 and 7 positions of this core structure gives rise to 5,7-Dichlorobenzofuran-3(2H)-one, a compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of the halogen atoms can profoundly influence the molecule's physicochemical properties and biological activity, often enhancing its potency and modulating its metabolic stability. This guide provides a comprehensive overview of this compound, consolidating available technical data on its synthesis, properties, and potential applications to support ongoing research and development efforts.

Chemical Identity and Physicochemical Properties

CAS Number: 74815-20-6

Molecular Formula: C₈H₄Cl₂O₂

Molecular Weight: 203.02 g/mol

Appearance: Solid (form may vary)

This chlorinated heterocyclic ketone possesses a rigid structure with the potential for various intermolecular interactions, influencing its solubility and crystalline nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 87 - 89 °C | [1] |

| Boiling Point | Not determined | - |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical principles |

| Canonical SMILES | C1C(=O)C2=CC(=CC(=C2O1)Cl)Cl | Inferred from structure |

| InChI | InChI=1S/C8H4Cl2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 | Inferred from structure |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be conceptually approached through the intramolecular cyclization of a suitably substituted precursor, namely 2,4-dichlorophenoxyacetic acid. This strategy is a common and effective method for the formation of the benzofuranone ring system.

Proposed Synthetic Pathway

The primary route to this compound involves the cyclization of 2,4-dichlorophenoxyacetic acid. This transformation is typically achieved under acidic conditions, often employing a dehydrating agent to facilitate the intramolecular Friedel-Crafts acylation.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Dichlorophenoxyacetic Acid

The precursor, 2,4-dichlorophenoxyacetic acid, is a well-known herbicide and is commercially available. It can also be synthesized from 2,4-dichlorophenol by reaction with chloroacetic acid in the presence of a base, followed by acidification.[2][3]

Step 2: Intramolecular Cyclization

The key step is the intramolecular Friedel-Crafts acylation of 2,4-dichlorophenoxyacetic acid. This reaction is typically promoted by strong acids or acid anhydrides that act as both catalyst and dehydrating agent. Polyphosphoric acid (PPA) or acetic anhydride are commonly employed for such cyclizations. The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring at the position ortho to the ether linkage, leading to the formation of the five-membered heterocyclic ring.

Experimental Protocol: A General Approach

-

Reaction Setup: To a flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenoxyacetic acid.

-

Reagent Addition: Slowly add a dehydrating agent, such as polyphosphoric acid or a mixture of acetic anhydride and a Lewis acid (e.g., ZnCl₂), to the starting material.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature and reaction time will need to be determined empirically.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectral Characterization

Definitive structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Although specific experimental data for this compound is not available in the provided search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methylene protons (C2-H₂) in the region of 4.5-5.0 ppm. - Two doublets for the aromatic protons (C4-H and C6-H) in the aromatic region (7.0-7.5 ppm), with small meta-coupling. |

| ¹³C NMR | - A signal for the carbonyl carbon (C3) around 190-200 ppm. - A signal for the methylene carbon (C2) around 70-80 ppm. - Signals for the aromatic carbons, with those bearing chlorine atoms shifted downfield. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z 202, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). - Fragmentation may involve the loss of CO and HCl. |

| IR | - A strong carbonyl (C=O) stretching absorption around 1700-1720 cm⁻¹. - C-O-C stretching vibrations in the fingerprint region. - C-Cl stretching absorptions. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the ketone, the ether linkage, and the dichlorinated aromatic ring.

-

Ketone Carbonyl Group: The carbonyl group at the 3-position is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol, and condensation reactions with various nucleophiles.

-

α-Protons: The methylene protons at the 2-position are acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various alkylation and aldol-type reactions, allowing for further functionalization of the molecule.

-

Aromatic Ring: The electron-withdrawing nature of the chlorine atoms and the carbonyl group deactivates the aromatic ring towards electrophilic substitution. However, nucleophilic aromatic substitution of the chlorine atoms may be possible under harsh conditions.

Applications in Drug Discovery and Development

Benzofuran and its derivatives are well-established pharmacophores with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] The incorporation of chlorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.

Halogenated benzofuran derivatives, in particular, have shown significant promise as anticancer agents.[5] The chlorine substituents can engage in halogen bonding and other non-covalent interactions with biological targets, leading to enhanced binding affinity and potency.

While specific biological activity data for this compound is not extensively documented in the public domain, its structural features suggest it could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers can leverage the reactivity of the ketone and the α-protons to introduce diverse functionalities and generate libraries of novel compounds for biological screening. For instance, derivatives of the closely related (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one have been characterized as positive allosteric modulators of GABA-B receptors, highlighting the potential of this scaffold in neuroscience research.[6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

Conclusion

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its synthesis, while not explicitly detailed in readily available literature, can be reasonably achieved through the cyclization of 2,4-dichlorophenoxyacetic acid. The presence of the dichloro-substitution pattern on the benzofuranone core makes it an attractive starting material for the development of novel therapeutic agents, particularly in the area of oncology. Further research into the specific synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. deq.mt.gov [deq.mt.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5,7-Dichlorobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5,7-Dichlorobenzofuran-3(2H)-one

This compound belongs to the benzofuranone class of heterocyclic compounds. Benzofuranones are significant scaffolds in many biologically active molecules and natural products. The substitution pattern, in this case, the presence of two chlorine atoms at the 5 and 7 positions, can profoundly influence the molecule's chemical reactivity and biological activity. Accurate spectroscopic characterization is, therefore, a critical first step in any research and development involving this compound.

The molecular structure of this compound is presented below:

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on the analysis of related benzofuranone structures and the known effects of chloro-substituents on aromatic systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for two aromatic protons and two methylene protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H-4 | 7.2 - 7.4 | d | ~2.0 | The proton at C-4 is expected to be a doublet due to coupling with H-6. The electron-withdrawing effect of the adjacent oxygen and the chlorine at C-5 will shift it downfield. |

| H-6 | 7.0 - 7.2 | d | ~2.0 | The proton at C-6 will appear as a doublet due to coupling with H-4. It is expected to be slightly upfield compared to H-4. |

| H-2 (CH₂) | 4.6 - 4.8 | s | - | The methylene protons at C-2 are adjacent to a carbonyl group and an oxygen atom, leading to a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C=O (C-3) | 195 - 205 | The carbonyl carbon of a ketone in a five-membered ring typically appears in this region. |

| C-7a | 150 - 155 | This quaternary carbon is attached to oxygen and is part of the aromatic ring, placing it significantly downfield. |

| C-3a | 125 - 130 | A quaternary aromatic carbon. |

| C-5 | 130 - 135 | Aromatic carbon bearing a chlorine atom. |

| C-7 | 128 - 133 | Aromatic carbon bearing a chlorine atom. |

| C-4 | 120 - 125 | Aromatic CH carbon. |

| C-6 | 115 - 120 | Aromatic CH carbon. |

| CH₂ (C-2) | 70 - 75 | The methylene carbon is deshielded by the adjacent carbonyl and oxygen atoms. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

Caption: Workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorption of the carbonyl group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Justification |

| C=O (Ketone) | 1710 - 1730 | Strong | The carbonyl group in a five-membered ring conjugated with an aromatic system. |

| C-O-C (Ether) | 1200 - 1300 and 1000 - 1100 | Strong | Asymmetric and symmetric stretching vibrations of the ether linkage. |

| Aromatic C=C | 1550 - 1600 | Medium to Weak | Stretching vibrations of the benzene ring. |

| Aromatic C-H | 3050 - 3150 | Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-Cl | 700 - 800 | Strong | Stretching vibrations of the carbon-chlorine bonds. |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for FT-IR data acquisition using ATR.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern.

| Ion | Predicted m/z | Relative Abundance | Justification |

| [M]⁺ | 202 | 100% | Molecular ion with two ³⁵Cl isotopes. The molecular weight of C₈H₄Cl₂O₂ is 203.02 g/mol . |

| [M+2]⁺ | 204 | ~65% | Molecular ion with one ³⁵Cl and one ³⁷Cl isotope. |

| [M+4]⁺ | 206 | ~10% | Molecular ion with two ³⁷Cl isotopes. |

| [M-CO]⁺ | 174 | Variable | Loss of a neutral carbon monoxide molecule from the molecular ion. |

| [M-Cl]⁺ | 167 | Variable | Loss of a chlorine radical. |

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this molecule. The provided experimental protocols offer a standardized methodology for obtaining high-quality data, ensuring reproducibility and accuracy in research and development settings.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 5,7-Dichlorobenzofuran-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of molecules in the solid state, or crystal structure, is a critical determinant of a compound's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is paramount for effective drug development and formulation. This guide provides a comprehensive, in-depth methodology for the determination and analysis of the crystal structure of 5,7-Dichlorobenzofuran-3(2H)-one, a halogenated benzofuranone derivative of interest in medicinal chemistry. While a solved crystal structure for this specific molecule is not publicly available as of the writing of this guide, we will present a detailed, field-proven workflow that a senior application scientist would employ. This document will not only outline the necessary experimental and computational steps but also delve into the causality behind these choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Significance of Crystalline Form

The benzofuranone scaffold is a privileged motif in numerous biologically active compounds. The specific substitution pattern of this compound, with its two chlorine atoms, suggests the potential for unique intermolecular interactions that can significantly influence its solid-state properties. Understanding these interactions through crystal structure analysis is not merely an academic exercise; it provides actionable insights for polymorphism screening, salt and co-crystal design, and the prediction of material properties. This guide will navigate the journey from synthesis and crystallization to the final analysis of the crystal structure, offering a blueprint for researchers working with novel small molecules.

Synthesis and Single Crystal Growth: The Foundation of Structural Analysis

A prerequisite for any crystallographic study is the availability of high-quality single crystals. This begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Proposed Synthetic Pathway

Based on established methodologies for the synthesis of benzofuran-3(2H)-ones, a plausible route to this compound is the intramolecular cyclization of a suitably substituted precursor.[1][2] A common strategy involves the reaction of a substituted phenol with an α-halo ester followed by an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

-

Step 1: Etherification. To a solution of 2,4-dichlorophenol in a suitable solvent such as acetone, add potassium carbonate as a base. Slowly add ethyl bromoacetate and reflux the mixture for several hours until the starting phenol is consumed (monitored by TLC).

-

Step 2: Saponification. The resulting ester is then saponified using a solution of sodium hydroxide in a mixture of water and ethanol to yield the corresponding carboxylic acid.

-

Step 3: Intramolecular Friedel-Crafts Cyclization. The dried carboxylic acid is then treated with a strong dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, and heated to promote the intramolecular cyclization to form this compound.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel to obtain the pure compound. The identity and purity of the compound should be confirmed by NMR, mass spectrometry, and elemental analysis.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form. A variety of techniques should be systematically employed.

Table 1: Crystallization Techniques for this compound

| Technique | Description | Rationale |

| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks. | Simple and effective for many organic compounds. The slow decrease in solvent volume gradually increases the concentration to the point of nucleation and crystal growth. |

| Vapor Diffusion | A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. | The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting gradual crystallization. |

| Solvent Layering | A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. | Crystallization occurs at the interface between the two solvents as they slowly mix. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. | The solubility of most compounds decreases with temperature, leading to crystallization upon cooling. |

The choice of solvents is critical and is typically determined through small-scale solubility screening. For a molecule like this compound, solvents such as acetone, ethyl acetate, dichloromethane, and methanol, and anti-solvents like hexane or heptane would be appropriate starting points.

Single-Crystal X-ray Diffraction: Probing the Molecular Architecture

Once suitable single crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement.

Data Collection and Processing Workflow

The workflow from crystal mounting to processed data is a well-established, yet highly technical, process.

Figure 1: Workflow for SC-XRD Data Collection and Processing.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

-

Unit Cell Determination: The mounted crystal is centered in the X-ray beam of a diffractometer (e.g., a Bruker SMART APEXII CCD).[3] A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a unique and complete set of reflections. This typically involves collecting a series of frames at different crystal orientations.

-

Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection and to apply corrections for factors such as Lorentz and polarization effects.

-

Absorption Correction: A correction for the absorption of X-rays by the crystal is applied, often using a multi-scan method.[3]

-

Space Group Determination: The processed data is analyzed to determine the crystal's space group, which describes the symmetry of the crystal lattice.

Structure Solution and Refinement: From Data to a 3D Model

With a processed dataset, the next step is to determine the arrangement of atoms within the unit cell.

Solving the Phase Problem

The diffraction experiment provides the intensities of the reflections, but not their phases. This "phase problem" is typically solved using direct methods, which are ab initio statistical methods for determining the phases of the most intense reflections.

Model Refinement

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization procedure. This iterative process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Hypothetical Crystal Structure Analysis of this compound

In the absence of an experimentally determined structure, we can make informed predictions about the likely structural features based on known structures of similar chlorinated and benzofuran-containing molecules.[4][5][6][7]

Predicted Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for small organic molecules.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₈H₄Cl₂O₂ |

| Formula Weight | 203.02 g/mol [] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 7-10 |

| b (Å) | 5-8 |

| c (Å) | 12-18 |

| α (°) | 90 |

| β (°) | 95-105 |

| γ (°) | 90 |

| V (ų) | 800-1200 |

| Z | 4 |

| ρcalc (g/cm³) | 1.6-1.8 |

| R1 (final) | < 0.05 |

| GooF | ~1.0 |

Molecular Geometry

The benzofuranone core is expected to be largely planar. The bond lengths and angles should conform to standard values for sp² and sp³ hybridized carbon and oxygen atoms. The C-Cl bond lengths are anticipated to be in the range of 1.73-1.75 Å.

Intermolecular Interactions

The presence of two chlorine atoms and a carbonyl group suggests that the crystal packing will be dominated by a combination of weak hydrogen bonds and halogen bonds.

Figure 2: Potential Intermolecular Interactions in the Crystal Lattice.

-

C-H···O Hydrogen Bonds: The methylene protons at the 2-position and the aromatic proton can act as weak hydrogen bond donors to the carbonyl oxygen of neighboring molecules.

-

Halogen Bonds: The chlorine atoms, particularly the one at the 7-position, can act as halogen bond donors to the carbonyl oxygen or the furan oxygen of adjacent molecules. This type of interaction is a significant directional force in the crystal packing of halogenated compounds.

Computational Modeling: A Complementary Approach

In the absence of experimental data, or as a means to rationalize experimental findings, computational modeling is an invaluable tool. Density Functional Theory (DFT) calculations can be used to:

-

Optimize the molecular geometry: Providing a theoretical conformation of the molecule in the gas phase.

-

Predict vibrational spectra: Which can be compared with experimental IR and Raman data.

-

Perform a crystal structure prediction (CSP) study: This involves generating a large number of plausible crystal packing arrangements and ranking them by their lattice energies. The most stable predicted structures can provide valuable insights into likely polymorphs.

Conclusion

The determination of the crystal structure of this compound is a multi-faceted process that combines careful synthesis and crystallization with precise X-ray diffraction analysis and computational modeling. While an experimental structure is not yet available, the methodologies outlined in this guide provide a robust framework for its elucidation. The resulting structural information, particularly the details of the intermolecular interactions, will be critical for understanding and optimizing the solid-state properties of this compound, thereby facilitating its potential development in pharmaceutical and material science applications. The principles and protocols described herein are broadly applicable to the structural characterization of novel small molecules, underscoring the foundational role of crystallography in modern chemical research.

References

- 1. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. 5-Chloro-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 5-chloro-2,7-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 5-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Halogenated Benzofuranones

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The benzofuranone scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic molecules with significant biological activities. Its unique structural features and reactivity have made it a focal point in medicinal chemistry and drug discovery. The introduction of halogen atoms onto the benzofuranone framework profoundly influences its physicochemical and biological properties, offering a powerful tool for fine-tuning molecular characteristics for specific applications. Halogenation can modulate lipophilicity, metabolic stability, and binding interactions with biological targets, making it a key strategy in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and biological significance of halogenated benzofuranones, offering insights for researchers in the field.

II. Synthesis of Halogenated Benzofuranones

The synthesis of halogenated benzofuranones can be achieved through two primary strategies: the construction of the benzofuranone ring from already halogenated precursors or the direct halogenation of a pre-existing benzofuranone scaffold.

A. General Strategies for Benzofuranone Ring Construction

Several methods have been developed for the synthesis of the benzofuranone core, which can be adapted using halogenated starting materials.

-

Cyclization of Halogenated Phenoxyacetic Acids: This is a classical approach where a halogen-substituted phenol is first converted to its corresponding phenoxyacetic acid, followed by an intramolecular Friedel-Crafts-type cyclization to yield the benzofuranone. The choice of cyclizing agent, such as polyphosphoric acid or Eaton's reagent, is crucial for achieving high yields.

-

Palladium-Catalyzed Carbonylative Cyclization: Modern synthetic methods often employ transition metal catalysis. For instance, palladium-catalyzed carbonylative cyclization of ortho-halophenols with alkynes provides an efficient route to 2,3-disubstituted benzofurans, which can be further oxidized to the corresponding benzofuranones.

B. Direct Halogenation of Benzofuranone Scaffolds

Direct halogenation of the benzofuranone ring system is a common and often regioselective method for introducing halogen atoms.

-

Electrophilic Halogenation: The aromatic ring of the benzofuranone is susceptible to electrophilic attack. Bromination and chlorination are typically achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent. The regioselectivity of the halogenation is dictated by the electronic nature of the benzofuranone ring and any existing substituents.

Experimental Protocol: Synthesis of 5-Chlorobenzofuran-2(3H)-one

This protocol describes a representative synthesis of a halogenated benzofuranone starting from a substituted phenol.

Step 1: Synthesis of (4-chloro-2-formylphenoxy)acetic acid

-

To a solution of 5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent like acetone, add potassium carbonate (2 equivalents).

-

To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture and evaporate the solvent.

-

Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide to obtain the corresponding carboxylic acid.

Step 2: Cyclization to 5-chlorobenzofuran-2(3H)-one

-

The crude (4-chloro-2-formylphenoxy)acetic acid is then subjected to cyclization. A common method involves heating the acid with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.

-

The reaction mixture is heated at reflux for 2-3 hours.

-

After cooling, the product is precipitated by pouring the mixture into ice-water.

-

The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic workflow for 5-chlorobenzofuran-2(3H)-one.

III. Physical and Spectroscopic Properties

The introduction of a halogen atom significantly alters the physical and spectroscopic properties of the benzofuranone molecule.

A. Influence of Halogenation on Physical Properties

-

Melting Point and Boiling Point: Halogenation generally leads to an increase in both melting and boiling points compared to the parent benzofuranone. This is attributed to the increased molecular weight and stronger intermolecular van der Waals forces and dipole-dipole interactions.

-

Solubility: The solubility of halogenated benzofuranones in various solvents is influenced by the nature of the halogen and its position. Generally, halogenation increases lipophilicity, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar organic solvents.

-

Polarity and Dipole Moment: Halogens are highly electronegative atoms, and their presence introduces a significant dipole moment in the molecule. The overall molecular dipole moment depends on the position and number of halogen substituents.

B. Comparative Data of Halogenated Benzofuranones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzofuran-2(3H)-one | C₈H₆O₂ | 134.13 | 49-52 |

| 5-Chlorobenzofuran-2(3H)-one | C₈H₅ClO₂ | 168.58 | 135-137 |

| 7-Chlorobenzofuran-2(3H)-one | C₈H₅ClO₂ | 168.58 | 98-100 |

| 5-Bromobenzofuran-2(3H)-one | C₈H₅BrO₂ | 213.03 | 145-147 |

| 7-Bromobenzofuran-2(3H)-one | C₈H₅BrO₂ | 213.03 | 105-107 |

| 5-Iodobenzofuran-2(3H)-one | C₈H₅IO₂ | 260.03 | 152-154 |

C. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of halogenated benzofuranones.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the position of the halogen atom. The protons ortho to the halogen are typically deshielded. The methylene protons of the furanone ring usually appear as a singlet around 4.6-4.8 ppm.

-

¹³C NMR: The carbon atom attached to the halogen shows a characteristic chemical shift depending on the halogen (C-Cl ~130 ppm, C-Br ~118 ppm). The carbonyl carbon of the lactone appears significantly downfield, typically in the range of 170-175 ppm.

-

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a benzofuranone is the strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, which typically appears in the region of 1760-1780 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Halogenated compounds often exhibit characteristic isotopic patterns, especially for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) and bromine (⁷⁹Br/⁸¹Br ratio of approximately 1:1), which aids in their identification.

D. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of halogenated benzofuranones in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions. Halogen bonding, a non-covalent interaction involving the electrophilic region on the halogen atom, can play a significant role in the crystal packing of these molecules, influencing their physical properties.

IV. Chemical Reactivity

The chemical reactivity of halogenated benzofuranones is a combination of the reactivity of the benzofuranone core and the influence of the halogen substituent.

A. Reactivity of the Benzofuranone Core

-

Electrophilic Aromatic Substitution: The benzene ring of the benzofuranone can undergo electrophilic substitution reactions such as nitration and further halogenation. The directing effect of the lactone ring and any existing substituents will determine the position of the incoming electrophile.

-

Nucleophilic Acyl Substitution: The lactone ring can be opened by nucleophiles, such as hydroxides or amines, leading to the formation of substituted 2-hydroxyphenylacetic acid derivatives.

-

Reactions at the α-carbon: The methylene group adjacent to the carbonyl can be deprotonated by a strong base to form an enolate, which can then react with various electrophiles, allowing for functionalization at this position.

B. Influence of Halogen Substituents on Reactivity

Halogen atoms exert both inductive and resonance effects, which can significantly modulate the reactivity of the benzofuranone system.

-

Electronic Effects: Halogens are electron-withdrawing through the sigma bond (inductive effect) and electron-donating through their lone pairs (resonance effect). The overall effect on the reactivity depends on the position of the halogen and the nature of the reaction. For electrophilic aromatic substitution, the deactivating inductive effect generally outweighs the activating resonance effect.

C. Key Reactions of Halogenated Benzofuranones

The presence of a halogen atom on the aromatic ring opens up a wide range of synthetic possibilities, particularly through transition-metal-catalyzed cross-coupling reactions.

-

Palladium-catalyzed Cross-Coupling Reactions: Halogenated benzofuranones are excellent substrates for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a variety of substituents, including alkyl, aryl, alkynyl, and amino groups, providing access to a diverse library of functionalized benzofuranones.

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

V. Biological Activity and Applications

Halogenated benzofuranones have emerged as a promising class of compounds in drug discovery due to their diverse biological activities.

A. Halogenated Benzofuranones in Drug Discovery

-

Anticancer Agents: Many halogenated benzofuranone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. The presence and position of the halogen atom can significantly impact their anticancer efficacy.

-

Antimicrobial Agents: Halogenated benzofuranones have also been reported to possess significant antibacterial and antifungal properties. The introduction of halogens can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.

B. Structure-Activity Relationships (SAR)

The biological activity of halogenated benzofuranones is highly dependent on the type of halogen, its position on the benzofuranone ring, and the presence of other substituents. For instance, in a series of anticancer compounds, a bromine atom at the 5-position might show higher activity than a chlorine atom at the same position, highlighting the subtle yet crucial role of the halogen in modulating biological interactions.

Caption: Factors influencing the biological activity of halogenated benzofuranones.

VI. Conclusion and Future Perspectives

Halogenated benzofuranones represent a versatile and valuable class of compounds with significant potential in medicinal chemistry and materials science. The ability to precisely control their physicochemical and biological properties through halogenation provides a powerful platform for the design of novel molecules with tailored functions. Future research in this area will likely focus on the development of more efficient and regioselective synthetic methods, a deeper understanding of their mechanism of action at the molecular level, and the exploration of their potential in a broader range of therapeutic areas. The continued investigation of these fascinating molecules holds great promise for the discovery of new and effective drugs and functional materials.

VII. References

-

Schmitt, J., & Handy, S. T. (2019). A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes. Beilstein Journal of Organic Chemistry, 15, 1781–1785.

-

Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Chemical Health Risks, 12(4), 493-500.

-

Schmitt, J., & Handy, S. T. (2019). A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes. Beilstein Journal of Organic Chemistry, 15, 1781–1785.

-

Gembus, V., Marsura, A., & Finance, C. (2007). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molecules, 12(4), 826–836.

-

Al-Warhi, T., Sabt, A., El-Sawy, E. R., & Bakhite, E. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2781.

-

645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). World Journal of Pharmaceutical Research.

-

Coskun, D., Dalkilic, S., Dalkilic, L. K., & Coskun, M. F. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Acta Medica Mediterranea, 37(2).

-

Kossakowski, J., Ostrowska, K., & Hejchman, E. (2008). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 13(5), 1039–1054.

-

El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2013). Reactivity of Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 116-141.

-

BenchChem. (2025). Synthesis and Characterization of Novel Benzofuranones: A Technical Guide.

-

Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. Journal of Chemical Health Risks, 12(4), 493-500.

-

Wang, Z., et al. (2018). The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. Angewandte Chemie International Edition, 57(31), 9793-9797.

-

Lakshmi, N. V., et al. (2023). Synthesis, characterization, and bioevaluation of new benzofurans. Journal of Pharmaceutical Negative Results, 14(3), 1-8.

-

Parameshwarappa, G., Basawaraj, R., & Sangapure, S. S. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(2), 126-130.

-

Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 7149-7158.

-

Benzofuranone synthesis. (n.d.). Organic Chemistry Portal.

-

Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(45), 26366-26389.

-

Resolved X-ray crystallographic structures of 1−7 showing their configuration adopted in the solid state and the dihedral angle of the vinyl-phenyl planes. - ResearchGate. (n.d.).

-

X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one | Request PDF. (n.d.). ResearchGate.

-

Zhang, Q., et al. (2020). Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. Journal of Molecular Modeling, 26(10), 273.

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules, 26(16), 4926.

-

X-ray Crystallography. (2023, August 29). Chemistry LibreTexts.

-

Benzofuran. (n.d.). In Wikipedia.

-

Scheiner, S. (2021). Proximity Effects of Substituents on Halogen Bond Strength. The Journal of Physical Chemistry A, 125(23), 5195–5203.

-

Schmitt, J., & Handy, S. T. (2019). A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes. Beilstein Journal of Organic Chemistry, 15, 1781–1785.

-

7.3: X-ray Crystallography. (2022, August 28). Chemistry LibreTexts.

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal.

-

Can Water Trigger Room‐Temperature Formation of Benzofuran‐2( 3H )‐one Scaffolds From Vinyldiazene Derivatives? Computational Insights Into an Unusual Cyclization. (2025, April 7). Wiley Online Library.

-

Tunoğlu, N., & Okay, G. (1996). Synthesis of substituted benzofuran(2H)one enamines. Synthetic Communications, 26(17), 3151-3159.

-

The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. (n.d.). Semantic Scholar.

-

Asif, M. (2015). Biological and medicinal significance of benzofuran. UQ eSpace.

-

Structural effects of meso-halogenation on porphyrins. (2021). Beilstein Journal of Organic Chemistry, 17, 1338–1349.

"discovery and history of benzofuran-3(2H)-one derivatives"

An In-depth Technical Guide to the Discovery and History of Benzofuran-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran-3(2H)-one, or 2-coumaranone, scaffold is a privileged heterocyclic motif that forms the core of a multitude of natural products and synthetically significant molecules. Initially encountered by chance, this structural class has evolved into a cornerstone of medicinal chemistry and materials science, demonstrating a vast spectrum of biological activities and unique photophysical properties. This guide provides a comprehensive exploration of the journey of benzofuran-3(2H)-one derivatives, from their serendipitous discovery to the sophisticated, modern synthetic strategies that grant access to their diverse chemical space. We will delve into the historical context, the evolution of synthetic methodologies, the profound biological significance of key derivatives like the aurones, and their burgeoning applications in drug discovery and advanced materials. This narrative is grounded in field-proven insights, explaining the causality behind experimental choices and providing detailed, validated protocols for the synthesis of these remarkable compounds.

The Serendipitous Discovery of a Versatile Scaffold

The history of the benzofuran-3(2H)-one core, also known as 2-coumaranone, is not one of targeted design but of accidental discovery. The first documented synthesis was an unintentional one performed by B. Tuck at Ciba-Geigy (UK) Ltd. while attempting to prepare 2-amino-2-(2-hydroxyphenyl)acetamide derivatives.[1] An intramolecular reaction involving an ortho-hydroxy group led to the unexpected formation of the 2-coumaranone ring system.[1]

This discovery was paralleled by another curious observation: a mysterious chemiluminescence. This phenomenon was first noted by Tuck but was not formally reported until a 1979 paper by G.J. Lofthouse, who also stumbled upon it during the synthesis of non-proteinogenic amino acids.[1] The light emission occurred when the 2-coumaranones were treated with bases in polar aprotic solvents. For decades, these compounds remained a chemical curiosity, their full potential largely unexplored until renewed interest in their unique properties sparked a wave of research into their synthesis and application.[2]

The Evolution of Synthetic Strategies

The journey from accidental discovery to the rational design of benzofuran-3(2H)-one derivatives has been marked by a dramatic evolution in synthetic organic chemistry. Early methods have given way to highly efficient and selective modern catalytic strategies.

Classical Approaches

The most established and widely utilized method for synthesizing derivatives of benzofuran-3(2H)-one, specifically the vibrant yellow flavonoids known as aurones, is the acid- or base-catalyzed condensation of the pre-formed benzofuran-3(2H)-one core with various benzaldehydes.[3] This Knoevenagel-type condensation remains a cornerstone for generating aurone libraries for biological screening.

Modern Catalytic Revolutions

The contemporary synthesis of the benzofuran-3(2H)-one core itself has been revolutionized by transition-metal catalysis, offering unprecedented efficiency and functional group tolerance.

-

Gold (Au) Catalysis: Gold-catalyzed intramolecular cyclization of 2-(1-hydroxyprop-2-ynyl)phenols or o-alkynyl phenols has emerged as a highly regioselective and powerful method to construct the benzofuran-3(2H)-one skeleton.[3][4] This approach is a key step in versatile, multi-step syntheses of aurones and other derivatives.

-

Rhodium (Rh) Catalysis: Rhodium catalysts have enabled sophisticated transformations, including the annulation of N-aryloxyacetamides with propiolic acids and the oxy-alkynylation of carbenes, to provide access to C2-quaternary substituted benzofuran-3(2H)-ones—a class of compounds with significant steric hindrance and synthetic challenge.[5]

-

Palladium (Pd) and Copper (Cu) Catalysis: The venerable Sonogashira coupling, catalyzed by a combination of palladium and copper, facilitates the reaction between iodophenols and terminal alkynes. The resulting intermediate readily undergoes intramolecular cyclization to furnish the benzofuran ring system, which can then be further elaborated.[6]

-

Other Transition Metals: Catalysts based on mercury (Hg) have been employed for unique transformations, such as the addition of N-oxides to alkynes, which generates an enolonium species that cyclizes to form the coumaranone ring.[5]

The following diagram illustrates the convergence of several modern catalytic pathways toward the central benzofuran-3(2H)-one scaffold.

Caption: Modern catalytic pathways to the benzofuran-3(2H)-one core.

Aurones: Nature's Golden Derivatives

The most prominent and widely studied derivatives of benzofuran-3(2H)-one are the aurones. These compounds are a subclass of flavonoids characterized by a benzylidene moiety at the 2-position.[7]

-

Natural Occurrence and Function: Aurones are found throughout the plant kingdom and are responsible for the brilliant yellow hues of flowers like snapdragons and cosmos.[7] In nature, they are biosynthesized from chalcones via an oxidative cyclization process catalyzed by the enzyme aureusidin synthase.[7][8]

-

Biological Significance: The aurone scaffold is a hotbed of biological activity. Derivatives have been reported to possess a wide array of pharmacological properties, making them attractive targets for drug discovery.

| Biological Activity | Examples / Notes | References |

| Antioxidant | Scavenging of free radicals. | [8][9] |

| Anti-inflammatory | Modulation of inflammatory pathways. | [8] |

| Anticancer | Antiproliferative effects against various cancer cell lines. | [10] |

| Antiviral / Antimalarial | Activity against various viruses and the malaria parasite. | [8] |

| Neuroprotective | Reversal of cognitive impairment and neuroinflammation in models. | [11] |

| Antidiabetic | Inhibition of enzymes relevant to diabetes mellitus. | [11] |

| Enzyme Inhibition | Potent inhibitors of enzymes like alkaline phosphatase. | [12] |

The general structure of an aurone is depicted below, highlighting the benzofuran-3(2H)-one core.

Caption: The Aurone scaffold and its core benzofuran-3(2H)-one unit.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide a detailed, validated protocol for the synthesis of aurone derivatives. The following procedure is based on the widely used Knoevenagel condensation, adapted for parallel synthesis using a scavenger to simplify purification.[13]

Protocol: Scavenger-Assisted Parallel Synthesis of Aurones

This method leverages an excess of the aldehyde component to drive the reaction to completion, followed by the selective removal of the unreacted aldehyde with a polymer-bound scavenger, thus avoiding laborious column chromatography.

Workflow Diagram:

Caption: Workflow for scavenger-assisted aurone synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a dry vial, combine the desired benzofuran-3(2H)-one (1.0 equivalent, 0.2 mmol) and the corresponding aldehyde (2.0 equivalents, 0.4 mmol).

-

Addition of Support and Solvent: Add 0.7 g of neutral alumina to the vial, followed by 3 mL of dichloromethane. The alumina serves as a solid support and mild catalyst for the condensation.

-

Reaction: Stir the heterogeneous mixture vigorously for 12 hours at room temperature (25 °C). Monitor the reaction by TLC to confirm the consumption of the starting benzofuranone.

-

Scavenging: After 12 hours, add the scavenger, isoniazid (2.0 equivalents relative to starting benzofuranone, 0.4 mmol), directly to the reaction mixture.

-

Completion: Continue to stir the mixture for an additional 12 hours. During this time, the isoniazid will react with the excess aldehyde, forming a hydrazone that precipitates or adsorbs onto the alumina.

-

Workup: Filter the entire reaction mixture through a short plug of celite or a cotton filter. Wash the solid residue thoroughly with a 1:1:1 mixture of methanol, ethyl acetate, and acetone to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate to dryness under reduced pressure to yield the desired aurone, which is often of sufficient purity for biological testing without further purification.[13]

Applications Beyond Biology: Chemiluminescent Probes

Beyond their therapeutic potential, 2-coumaranones have recently been recognized as a highly promising class of chemiluminescent compounds.[1][14] Their unique structure facilitates efficient light emission upon activation, typically by a base in the presence of oxygen. This has opened up exciting new avenues in bioanalytical and materials sciences.[15]

-

Mechanism: The chemiluminescence is believed to proceed through a high-energy 1,2-dioxetanone intermediate, which decomposes to release light.[15]

-

Applications: These molecules are being developed for:

Conclusion and Future Perspectives